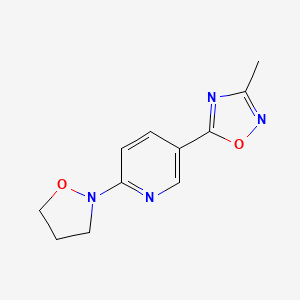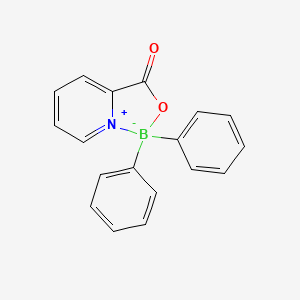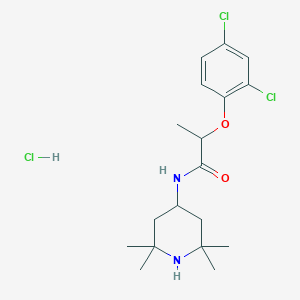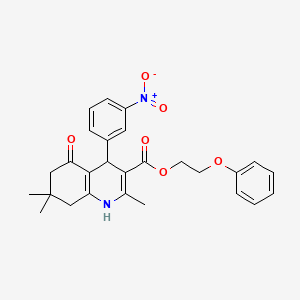![molecular formula C14H19Cl2NO5 B4929423 N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4929423.png)
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a dichlorophenoxy group, an ethyl chain, and a butanamine moiety, combined with oxalic acid. Its applications span across chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with butan-1-amine to yield N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl and butanamine moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(2,6-dichlorophenoxy)ethyl]-2-propanamine oxalate
- N-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]-1-butanamine oxalate
Uniqueness
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides specific reactivity, while the butanamine moiety enhances its biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-12-10(13)5-4-6-11(12)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHDJGQSJQTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)


![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene](/img/structure/B4929413.png)
![1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B4929416.png)

![(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B4929432.png)


